molecular formula C12H11N3O2 B2817447 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428372-29-5

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No. B2817447
CAS RN: 1428372-29-5
M. Wt: 229.239
InChI Key: CBSWAIUMSWBKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP), which is an important signaling molecule in various physiological processes including smooth muscle relaxation, platelet aggregation, and neurotransmission. ODQ has been widely used as a tool compound to study the role of cGMP signaling in various biological systems.

Scientific Research Applications

Cardiotonic Activities

Dihydropyridazinone derivatives, including N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, have been explored for their potent cardiotonic activities. Research led by Robertson et al. (1986) discovered that these compounds act as positive inotropes in dogs, indicating potential applications in treating heart failure by increasing the force of heart muscle contractions without significantly affecting the heart rate. Notably, the study introduced several lactam analogues with varying degrees of oral activity and duration of action, highlighting the compound's potential as a potent and long-acting oral inotrope (Robertson et al., 1986).

Antibacterial Agents

A study by Desai et al. (2008) synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines, demonstrating moderate to good activity against gram-positive and gram-negative bacteria. This suggests the potential of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide related compounds in developing new antibacterial agents (Desai et al., 2008).

Antioxidant Activities

The antioxidant activity of new coumarin derivatives was examined by Kadhum et al. (2011), comparing their effectiveness with ascorbic acid. This study emphasizes the role of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide related compounds in combating oxidative stress, which is implicated in various chronic diseases and aging processes (Kadhum et al., 2011).

Chymase Inhibition for Aortic Aneurysm Prevention

Tsunemi et al. (2004) investigated the effects of a specific chymase inhibitor related to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide in preventing abdominal aortic aneurysm development in a hamster model. The inhibitor significantly reduced the aortic diameter and chymase activity, indicating a promising therapeutic approach to aortic aneurysms (Tsunemi et al., 2004).

properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8(16)13-10-5-3-2-4-9(10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSWAIUMSWBKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-Oxo-1H-pyridazin-3-YL)phenyl]acetamide

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